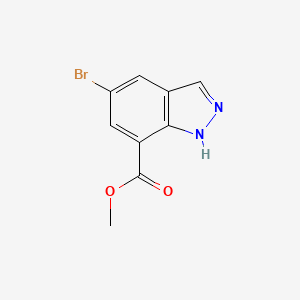

Methyl 5-bromo-1H-indazole-7-carboxylate

Description

Significance of the Indazole Heterocycle as a Core Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, stands as a cornerstone in medicinal and organic chemistry. researchgate.netnih.gov This scaffold is considered "privileged" due to its frequent appearance in biologically active compounds. nih.gov Indazole and its derivatives are endowed with a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor activities. researchgate.netnih.govresearchgate.net Its structural versatility and ability to exist in different tautomeric forms make it a versatile building block for creating diverse molecular architectures. researchgate.netnih.gov The therapeutic relevance of the indazole nucleus is highlighted by its presence in numerous marketed drugs and compounds currently in clinical trials. researchgate.netnih.gov For instance, drugs like Niraparib, an anticancer agent, and Pazopanib, a tyrosine kinase inhibitor, feature the indazole core, demonstrating its success in drug design. nih.gov The ability of the indazole moiety to serve as a bioisostere for indole (B1671886), another critical biological scaffold, has further expanded its application in the development of novel therapeutic agents. guidechem.com

Positioning of Methyl 5-bromo-1H-indazole-7-carboxylate within Indazole Chemistry Research

Within the vast field of indazole chemistry, this compound emerges as a key synthetic intermediate. Its structure is strategically functionalized with a bromine atom at the 5-position and a methyl carboxylate group at the 7-position. The bromine atom is a particularly useful handle for synthetic chemists, as it can be readily replaced or coupled with other molecular fragments through various cross-coupling reactions, such as Suzuki or Heck couplings. rsc.org The methyl ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing another site for molecular elaboration. guidechem.comchemicalbook.com

This compound is primarily valued as a building block for the synthesis of more complex, substituted indazoles. Researchers utilize it to construct novel molecules with potential applications in pharmaceutical and materials science research. chemimpex.com Its specific substitution pattern makes it a precursor for targeted derivatives where modification at the 5 and 7 positions of the indazole ring is desired.

Current Research Landscape and Knowledge Gaps Pertaining to the Compound

The current research landscape is heavily focused on the broader family of indazole derivatives, with extensive studies on their synthesis and biological activities. nih.govrsc.org There is a continuous effort to create novel indazole-containing molecules to act as kinase inhibitors, anticancer agents, and treatments for neurodegenerative diseases. rsc.orgresearchgate.net

However, a specific knowledge gap exists when it comes to this compound itself. While it is commercially available and listed in chemical supplier catalogs as a synthetic reagent, there is a scarcity of published research detailing its own intrinsic biological activity or its extensive application in synthetic campaigns. sigmaaldrich.com Most of the available information pertains to its basic chemical properties and its role as a precursor. sigmaaldrich.comuni.lu The full potential of this specific isomer, including its unique electronic and steric properties and how these might be leveraged in materials science or as a standalone pharmacophore, remains an underexplored area. Future research could focus on screening this compound for biological activity and exploring its utility in a wider range of chemical transformations to fully harness its synthetic potential.

Properties of this compound

| Property | Value | Source |

| CAS Number | 898747-24-5 | sigmaaldrich.com |

| Molecular Formula | C₉H₇BrN₂O₂ | sigmaaldrich.comuni.lu |

| Molecular Weight | 255.07 g/mol | chemimpex.combiosynth.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | QQXHHJBRURQNLO-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXHHJBRURQNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646578 | |

| Record name | Methyl 5-bromo-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-24-5 | |

| Record name | Methyl 5-bromo-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromo-1H-indazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 5 Bromo 1h Indazole 7 Carboxylate

Established Synthetic Routes to the Indazole Core

The construction of the fundamental indazole ring system is the initial and critical phase in the synthesis of its derivatives. Various cyclization reactions have been developed to form this bicyclic aromatic heterocycle.

Cyclization Reactions for Indazole Formation

The formation of the indazole core often involves the construction of the pyrazole (B372694) ring fused to a benzene (B151609) ring. A common and effective method for this is the reaction of an appropriately substituted o-aminobenzaldehyde or o-aminobenzonitrile derivative with a source of hydrazine (B178648). For instance, the cyclization of a substituted 2-fluorobenzaldehyde (B47322) with hydrazine hydrate (B1144303) is a known route to produce the corresponding indazole. beilstein-journals.org This approach is advantageous as it allows for the pre-installation of substituents on the benzene ring, which can then direct subsequent functionalization steps.

Another established strategy is the Jacobson indazole synthesis, which proceeds via the cyclization of an o-acylphenylhydrazine derivative. This method, while classic, offers a reliable pathway to the indazole skeleton.

Strategic Introduction of Halogen and Carboxylate Functionalities

The synthesis of Methyl 5-bromo-1H-indazole-7-carboxylate requires the precise placement of a bromine atom at the C-5 position and a methyl carboxylate group at the C-7 position. This can be achieved either by starting with a pre-functionalized benzene precursor or by the regioselective functionalization of the indazole core itself.

For example, starting with a 4-bromo-2-fluoro-6-nitroaniline (B1271561) would position the bromine atom and a precursor to the carboxylate group (the nitro group) in the desired locations prior to the formation of the indazole ring. The nitro group can then be reduced to an amino group, which can be subsequently converted to a nitrile and then hydrolyzed and esterified to the methyl carboxylate.

Regioselective Synthesis Approaches for Indazole Derivatives

Achieving the specific 5-bromo-7-carboxylate substitution pattern is a significant challenge due to the potential for the formation of other regioisomers. Therefore, strategies that offer high regioselectivity are of paramount importance.

Directed Bromination Strategies at C-5

The direct bromination of the indazole ring can be influenced by the electronic nature of existing substituents and the reaction conditions employed. Electrophilic bromination of an indazole typically occurs at positions of highest electron density. In the absence of strongly directing groups, a mixture of brominated products can be expected.

To achieve selective bromination at the C-5 position, one could start with an indazole that has a directing group at a position that favors electrophilic attack at C-5. Alternatively, the use of specific brominating agents and catalysts can enhance regioselectivity.

Site-Specific Esterification at C-7

The introduction of the carboxylate group at the C-7 position is a key step. One plausible route is the directed ortho-metalation of a protected 5-bromoindazole. By using a suitable directing group on the indazole nitrogen (N-1), it is possible to direct a strong base to deprotonate the C-7 position selectively. The resulting organometallic intermediate can then be quenched with carbon dioxide to form the carboxylic acid, which is subsequently esterified to the methyl ester.

A recent study on the regioselective C-7 bromination of 4-substituted NH-free indazoles highlights the feasibility of functionalizing the C-7 position. rsc.orgnih.gov This work demonstrated that direct and efficient regioselective C-7 bromination can be achieved, which could then be followed by a palladium-catalyzed carbonylation to introduce the carboxylate group. rsc.orgnih.gov

Advanced Catalytic Methods in Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high efficiency and selectivity. In the context of this compound synthesis, palladium-catalyzed cross-coupling reactions are particularly relevant.

For instance, a palladium-catalyzed carbonylation of a 7-halo-5-bromoindazole derivative could be a powerful method for introducing the C-7 carboxylate group. This reaction would involve the use of carbon monoxide as the carbonyl source and methanol (B129727) as the nucleophile to directly form the methyl ester. A patent for the synthesis of a related compound, 1H-indazole-5-carboxylic acid methyl ester, from 5-bromo-3-methyl-1H-indazole utilized a palladium-catalyzed carbonylation, indicating the potential of this strategy.

Furthermore, recent developments in C-H activation and functionalization offer promising avenues. A direct catalytic C-H carboxylation at the C-7 position of 5-bromoindazole, while challenging, would represent a highly atom-economical and efficient synthetic route.

Below is a table summarizing a potential synthetic approach based on analogous reactions reported in the literature.

| Step | Reaction | Reactants | Reagents and Conditions | Product | Yield | Reference (Analogy) |

| 1 | Indazole Formation | 2-Fluoro-4-bromobenzaldehyde | Hydrazine hydrate, reflux | 5-Bromo-1H-indazole | - | beilstein-journals.org |

| 2 | N-Protection | 5-Bromo-1H-indazole | e.g., SEM-Cl, base | N-Protected-5-bromo-1H-indazole | - | - |

| 3 | Directed C-7 Carboxylation | N-Protected-5-bromo-1H-indazole | 1. n-BuLi, THF, -78 °C2. CO₂ | N-Protected-5-bromo-1H-indazole-7-carboxylic acid | - | - |

| 4 | Esterification & Deprotection | N-Protected-5-bromo-1H-indazole-7-carboxylic acid | Methanol, Acid catalyst, Heat | This compound | - | - |

Palladium-Catalyzed Reactions in Indazole Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile toolkit for the construction of complex molecular architectures, including the indazole scaffold. The regioselective introduction of substituents onto the indazole ring is a key challenge, and palladium-catalyzed cross-coupling reactions have proven to be particularly effective in this regard.

A plausible and efficient route to this compound involves the palladium-catalyzed carbonylation of a di-halogenated indazole precursor. Specifically, the synthesis could commence from 5,7-dibromo-1H-indazole. The selective carbonylation at the C7 position is a critical step. While direct carbonylation of 5,7-dibromo-1H-indazole is not explicitly detailed in the reviewed literature, analogous reactions on related bromoindazoles provide a strong precedent. For instance, the palladium-catalyzed carbonylation of 5-bromo-3-methyl-1H-indazole has been successfully employed to introduce a carboxyl group at the 5-position. googleapis.com This transformation is typically carried out under a carbon monoxide atmosphere using a palladium catalyst, such as PdCl₂(dppf), in the presence of a base like sodium acetate (B1210297) and a suitable solvent like methanol to directly afford the methyl ester. googleapis.com

Adapting this methodology, the synthesis of this compound would likely involve the following conceptual steps:

Starting Material: 5,7-dibromo-1H-indazole.

Reaction: Palladium-catalyzed methoxycarbonylation.

Key Reagents:

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

Ligand (e.g., dppf, 1,10-phenanthroline)

Carbon monoxide source

Methanol (as both reactant and solvent)

Base (e.g., K₂CO₃, NaOAc)

The regioselectivity of the carbonylation, favoring the C7 position over the C5 position, would be a crucial parameter to control, potentially influenced by the choice of ligand and reaction conditions.

Furthermore, palladium-catalyzed C-H activation and arylation at the C7 position of the indazole ring have been demonstrated. fao.org While not a direct route to the carboxylate, this methodology underscores the feasibility of selectively functionalizing the C7 position using palladium catalysis. fao.orgresearchgate.net Such reactions often employ a directing group to achieve high regioselectivity.

The Suzuki-Miyaura cross-coupling reaction is another powerful palladium-catalyzed tool for C-C bond formation. A study on the regioselective C7 bromination of 4-substituted NH-free indazoles was followed by a successful palladium-mediated Suzuki-Miyaura reaction at the newly introduced C7-bromo position. nih.govrsc.org This indicates that a C7-bromoindazole is a viable precursor for further functionalization, including potential conversion to a carboxyl group through various synthetic transformations.

Table 1: Exemplary Conditions for Palladium-Catalyzed Reactions on Indazoles

| Reaction Type | Substrate | Catalyst/Ligand | Reagents | Product | Yield | Reference |

| Carbonylation | 5-bromo-3-methyl-1H-indazole | PdCl₂(dppf) | CO, MeOH, NaOAc, DMF | Methyl 3-methyl-1H-indazole-5-carboxylate | 80% | googleapis.com |

| C7-Arylation | 3-substituted 1H-indazoles | Pd(OAc)₂ / 1,10-phenanthroline | Iodoaryls, K₂CO₃, DMA | C7-arylated indazoles | Good | fao.org |

| C7 Suzuki-Miyaura | 7-bromo-4-sulfonamido-1H-indazoles | Pd(dppf)Cl₂ | Aryl boronic acids, Cs₂CO₃ | C7-arylated indazoles | Moderate to Good | nih.gov |

Other Metal-Mediated Transformations

While palladium catalysis is prominent, other transition metals also play a significant role in the synthesis and functionalization of indazoles. These alternative methods can offer different reactivity patterns and may be advantageous in specific synthetic contexts.

Silver-Mediated Reactions: Silver(I) has been utilized to mediate the intramolecular oxidative C-H amination for the construction of 1H-indazoles. acs.org This process is particularly effective for synthesizing 3-substituted indazoles. The reaction typically employs a silver salt, such as AgNTf₂, in conjunction with an oxidant like Cu(OAc)₂. acs.org While this specific reaction builds the indazole core, the principle of metal-mediated C-H functionalization is relevant to the potential late-stage introduction of substituents on a pre-formed indazole ring.

Copper-Mediated Reactions: Copper catalysts have been employed in the annulation of 2-(1-substituted vinyl) anilines with aryl nitrosos for the synthesis of 2,3-diaryl-2H-indazoles. nih.gov Copper has also been used in conjunction with palladium in the cooperative catalysis of tandem C-N and C-P bond formations to access phosphorated 2H-indazoles. nih.gov

Rhodium-Catalyzed Reactions: Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful strategy for the synthesis of functionalized indazoles. nih.gov For example, the reaction of azobenzenes with alkynes or aldehydes in the presence of a rhodium catalyst can lead to a variety of substituted indazoles. nih.gov These methods often exhibit high regioselectivity and functional group tolerance. nih.gov

For the specific synthesis of this compound, a hypothetical application of these other metal-mediated transformations could involve a directed C-H functionalization at the C7 position of 5-bromo-1H-indazole, followed by conversion of the introduced group into a carboxylic acid methyl ester.

Optimization of Synthetic Parameters for Scalability and Yield

The transition from laboratory-scale synthesis to large-scale industrial production necessitates a thorough optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. Key considerations include catalyst loading, reaction time, temperature, solvent choice, and purification methods.

A study on the selective N1-alkylation of an indazole derivative highlighted a data-driven approach to process development, leading to a scalable and robust methodology. nih.govrsc.org This work emphasized the importance of understanding the reaction mechanism to control selectivity. For instance, the choice between kinetic and thermodynamic control can significantly impact the product distribution, particularly when dealing with isomers, a common challenge in indazole chemistry. google.com

In the context of synthesizing this compound, several parameters would require careful optimization:

Catalyst and Ligand Selection: For a palladium-catalyzed carbonylation, screening various palladium sources (e.g., Pd(OAc)₂, PdCl₂) and phosphine (B1218219) ligands would be crucial to maximize the yield and regioselectivity for the C7-carboxylate.

Base and Solvent System: The choice of base and solvent can profoundly influence the reaction rate and selectivity. A systematic evaluation of different bases (e.g., organic vs. inorganic) and solvent systems would be necessary.

Reaction Conditions: Optimizing the temperature, pressure of carbon monoxide, and reaction time is essential to drive the reaction to completion while minimizing the formation of byproducts.

Work-up and Purification: Developing a scalable and efficient purification protocol is critical. This might involve crystallization, extraction, or chromatography, with a preference for methods that avoid large volumes of solvents and costly materials.

A successful scale-up was demonstrated for an N1-alkylation of an indazole, where the process was safely conducted on a 100 g scale with the potential for further expansion. nih.gov This underscores the feasibility of developing industrial-scale syntheses for functionalized indazoles when a systematic optimization approach is employed.

Analysis of Patent Literature for Synthetic Innovation

Patent literature often provides a valuable window into the practical and commercially viable synthetic routes for key intermediates and active pharmaceutical ingredients. An analysis of patents related to indazole synthesis reveals innovative strategies and specific reaction conditions that may not be extensively covered in academic journals.

A patent for the preparation of 5-bromo-1-methylindazole highlights a method to circumvent the formation of isomers, a common issue in the direct methylation of 5-bromoindazole. google.com The disclosed route involves the condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine, followed by cyclization and reduction. This approach provides the desired product with high purity and avoids tedious chromatographic separations. google.com

Another patent, WO 2009/144554 A1, details the synthesis of various indazole carboxylic acids, including a palladium-catalyzed carbonylation of a bromoindazole to introduce a carboxyl group. googleapis.com This patent provides specific examples of catalyst systems, reagents, and reaction conditions that have been successfully applied to the synthesis of indazole-5-carboxylic acid derivatives. googleapis.com The esterification of the resulting carboxylic acid to the methyl ester is also described, typically using methanol in the presence of a strong acid catalyst like sulfuric acid. google.com

The existence of "5-Bromo-1H-indazole-7-carboxylic acid" is confirmed by its listing in the catalogue of a chemical supplier, Oakwood Chemical, with the CAS number 953409-99-9. oakwoodchemical.com While the patent literature reviewed does not provide a direct synthesis for this specific molecule, the disclosed methodologies for the synthesis of related indazole-7-carboxylic acids and the successful carbonylation of bromoindazoles strongly suggest that established synthetic protocols can be adapted for its preparation.

Rational Design and Synthesis of Derivatives and Analogs of Methyl 5 Bromo 1h Indazole 7 Carboxylate

Structure-Activity Relationship (SAR) Studies of Indazole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as an indazole derivative, relates to its biological activity. rsc.org For the indazole scaffold, SAR studies have revealed that the type and position of substituents on the bicyclic ring system are critical for determining the compound's potency and selectivity for various biological targets. nih.govmdpi.com

The indazole ring itself, a fusion of benzene (B151609) and pyrazole (B372694) rings, possesses a unique electronic structure that can engage in various interactions with biological macromolecules. longdom.org The nitrogen atoms can act as hydrogen bond donors or acceptors, and the aromatic system can participate in π-π stacking and hydrophobic interactions. nih.gov

Key findings from SAR studies on various indazole-based compounds include:

Substitution at N-1 and N-2: The N-1 and N-2 positions of the indazole ring are tautomeric, with the 1H-indazole generally being the more thermodynamically stable form. nih.govmdpi.com Alkylation or arylation at these positions significantly influences the molecule's conformation and, consequently, its binding to target proteins. For instance, in a series of indazole derivatives targeting soluble guanylate cyclase, substitution at the N-1 position with a benzyl (B1604629) group was found to be important for activity, and further substitution on this benzyl ring, particularly at the ortho position, could enhance potency. rsc.orgnih.gov

Substitution at C-3: The C-3 position is often a key point for introducing diversity. Functionalization at this position with various aryl, alkyl, or heterocyclic groups can dramatically alter the biological profile. In studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the introduction of a [2-(morpholin-4-yl)ethoxy]benzamide group at the 3-position led to a potent inhibitor. nih.gov

Substitution on the Benzene Ring (C-4, C-5, C-6, C-7): Modifications on the carbocyclic part of the indazole scaffold are crucial for fine-tuning activity, selectivity, and pharmacokinetic properties. For example, in a series of IDO1 inhibitors, SAR analysis revealed that substituents at both the 4-position and 6-position of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov Similarly, for a series of sulfamoyl benzamidothiazoles, bromo-substituents on a phenyl ring attached to the core scaffold were well-tolerated and provided a handle for further chemical modification. nih.gov The bromine atom and the methyl carboxylate group in Methyl 5-bromo-1H-indazole-7-carboxylate are located on this benzene ring, and their positions dictate the electronic and steric properties of that region of the molecule.

The following table summarizes representative SAR findings for different indazole scaffolds, illustrating the effect of substituent modifications on biological activity.

| Scaffold | Target | Position of Modification | Substituent Change | Impact on Activity (IC₅₀) | Reference |

| 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole | Soluble Guanylate Cyclase | N-1 Benzyl Ring | H → ortho-Fluoro | Increased potency (IC₅₀ = 4.9 µM) | nih.gov |

| 1H-Indazole | Epidermal Growth Factor Receptor (EGFR) | C-6 | Varied substitutions | Compound with specific aniline (B41778) moiety showed strong potency (IC₅₀ = 5.3 nM against EGFR T790M) | nih.gov |

| 1H-Indazole | Indoleamine 2,3-dioxygenase 1 (IDO1) | C-4 and C-6 | Varied substitutions | Substituents at both positions found to be crucial for potent inhibition | nih.gov |

| 1H-Indazole | Cyclin-Dependent Kinase 8 (CDK8) | C-3 | Benzyl group introduction | Identified potent inhibitors (e.g., IC₅₀ = 53 nM) | nih.gov |

Exploration of Positional Isomers and their Comparative Reactivity

Positional isomers of this compound, where the bromo and methyl carboxylate groups are located at different positions on the indazole ring, exhibit distinct chemical and physical properties. The relative positions of these electron-withdrawing groups (both bromine and the ester) significantly influence the electron density distribution within the aromatic system, thereby affecting the reactivity of the entire molecule. chemrxiv.org

The reactivity of the indazole ring is multifaceted. Key reaction types include N-alkylation/arylation at the pyrazole nitrogen and C-H functionalization or cross-coupling reactions at various carbon positions. mdpi.comchim.it The electronic nature of the existing substituents governs the regioselectivity of these reactions.

N-H Acidity and Alkylation: The acidity of the N-H proton in the pyrazole ring is influenced by substituents on the benzene ring. Electron-withdrawing groups generally increase the acidity, facilitating deprotonation and subsequent N-alkylation. The relative position of the bromo and carboxylate groups will modulate this effect.

Below is a table of known positional isomers of brominated indazole carboxylates. The different substitution patterns are expected to lead to variations in their reactivity profiles and ultimately in the properties of their derivatives.

| Compound Name | CAS Number | Structure |

| This compound | 898747-24-5 | |

| Methyl 5-bromo-1H-indazole-6-carboxylate | 1000342-30-2 | |

| Methyl 7-bromo-1H-indazole-5-carboxylate | Not Available | |

| Methyl 4-bromo-1H-indazole-6-carboxylate | 885518-47-8 | |

| 5-Bromo-1H-indazole-3-carboxylic acid | 1077-94-7 |

Design Principles for Modulating Chemical and Biological Properties

Structure-Guided Design: When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, computational methods like molecular docking can be used to predict how a ligand binds. longdom.org This allows for the rational design of new derivatives with modifications intended to enhance binding affinity and selectivity. For example, structure-guided design has been used to develop potent inhibitors of the epidermal growth factor receptor (EGFR) based on the 1H-indazole scaffold. nih.govmdpi.com

Bioisosteric Replacement: This is a key strategy where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties, with the goal of improving biological activity, modifying selectivity, or enhancing pharmacokinetic properties. cambridgemedchemconsulting.com The replacement can be classical (e.g., replacing -OH with -NH2) or non-classical (e.g., replacing a benzene ring with a thiophene (B33073) ring). In the context of indazoles, the indazole nucleus itself is sometimes considered a bioisostere of an indole (B1671886) ring. acs.org Furthermore, functional groups on the indazole scaffold can be systematically replaced. For instance, a carboxylic acid could be replaced by a tetrazole, or a phenyl ring could be swapped for a different heterocycle to explore new interactions or block metabolic pathways. cambridgemedchemconsulting.comnih.gov

The following table provides examples of bioisosteric replacements relevant to the modification of indazole scaffolds.

| Original Group | Bioisosteric Replacement(s) | Potential Rationale | Reference |

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Improve oral absorption, increase metabolic stability | cambridgemedchemconsulting.com |

| Phenyl Ring | Pyridine, Thiophene, Indazole | Modulate electronics, introduce hydrogen bonding potential, alter metabolic profile | cambridgemedchemconsulting.comacs.org |

| Methoxy Group (-OCH₃) | Indazole, Small rings (e.g., cyclopropyl) | Improve metabolic stability, reduce potential for reactive metabolite formation | cambridgemedchemconsulting.com |

| Hydrogen (-H) | Fluorine (-F) | Block metabolic oxidation, modulate pKa of nearby basic centers | cambridgemedchemconsulting.com |

Combinatorial Chemistry and Library Synthesis Approaches

To efficiently explore the vast chemical space around the indazole scaffold, modern synthetic methods like combinatorial chemistry and parallel synthesis are employed. These approaches allow for the rapid generation of large, focused libraries of related compounds, which can then be screened for desired biological activities. nih.govacs.org

The synthesis of an indazole library typically involves a robust central reaction sequence that is tolerant of a wide range of starting materials. A common strategy is to first synthesize a core indazole structure, which is then elaborated in a systematic fashion using diverse building blocks. For example, a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides was synthesized using parallel solution-phase methods. nih.govacs.org The key step was an optimized heterocyclization reaction to form the 2H-indazole scaffold, followed by diversification. nih.gov

Other approaches for library synthesis include:

Multi-component Reactions: These are reactions where three or more starting materials combine in a single step to form the product, incorporating significant diversity. A one-pot, three-component reaction of 2-halobenzaldehydes, amines, and sodium azide (B81097) has been used to create a library of 2H-indazole derivatives. researchgate.net

Solid-Phase Synthesis: While less common for indazoles than solution-phase methods, solid-phase synthesis can be used, where one of the starting materials is attached to a polymer resin, facilitating purification after each reaction step.

Suzuki and Other Cross-Coupling Reactions: An indazole core containing a halogen (like the bromine in this compound) or a boronic acid/ester is an ideal starting point for library synthesis. Parallel Suzuki, Buchwald-Hartwig, or other cross-coupling reactions can be performed in multi-well plates to react the core with a large set of diverse coupling partners, rapidly generating a library of analogs. rsc.orgmdpi.com

These high-throughput synthesis methods are essential for generating the chemical matter needed for comprehensive SAR exploration and for identifying novel hits in drug discovery programs. rsc.orgresearchgate.net

Applications of Methyl 5 Bromo 1h Indazole 7 Carboxylate in Interdisciplinary Research

Role in Medicinal Chemistry and Drug Discovery Research

Methyl 5-bromo-1H-indazole-7-carboxylate has emerged as a crucial intermediate in the quest for new pharmaceutical agents. Its indazole core, substituted with a bromine atom and a methyl carboxylate group, provides a versatile platform for chemical modifications, enabling the development of novel compounds with diverse biological activities.

Precursors for Bioactive Pharmaceutical Agents

A primary application of this compound is its role as a starting material in the synthesis of potential drugs. Researchers utilize this compound to construct more elaborate molecular architectures aimed at treating a range of diseases.

One notable example is its use in the development of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitors. ambeed.com These inhibitors are being investigated for their potential in treating inflammatory conditions such as osteoarthritis and endometriosis. ambeed.com The synthesis of these complex heterocyclic derivatives often begins with this compound, which undergoes a series of chemical reactions to yield the final active molecule. ambeed.com

Furthermore, this compound is a key intermediate in the synthesis of EP2 and EP4 receptor antagonists. myskinrecipes.com These receptors are involved in various physiological and pathological processes, and their modulation is a target for therapeutic intervention in several diseases. The synthesis of these antagonists highlights the importance of this compound as a foundational element in creating compounds with specific biological targets. myskinrecipes.com

Scaffolds for Novel Therapeutic Agent Development

The indazole ring system is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. This compound provides a readily available indazole scaffold that can be chemically manipulated to explore new therapeutic possibilities.

For instance, it has been employed in the creation of compounds for cancer immunotherapy. echemi.com In one synthetic pathway, this compound was used to prepare a derivative intended to modulate the immune response against cancer cells. echemi.com This involves attaching other chemical moieties to the indazole core to interact with specific biological targets within the immune system. echemi.com

The versatility of this scaffold is further demonstrated in its use in fragment-based drug discovery (FBDD). FBDD is a method used to identify small chemical fragments that can bind to a biological target. These fragments are then grown or combined to create a more potent lead compound. The structure of this compound makes it an attractive fragment for screening against various protein targets.

Investigation of Molecular Targets and Biological Pathways

The derivatives synthesized from this compound are instrumental in studying the roles of specific molecular targets and biological pathways. By designing molecules that interact with a particular protein or enzyme, researchers can probe its function and its involvement in disease processes.

The development of mPGES-1 inhibitors from this precursor allows for a deeper investigation into the prostaglandin E2 biosynthesis pathway and its role in inflammation and pain. ambeed.com Similarly, the synthesis of EP2 and EP4 receptor antagonists provides chemical tools to study the signaling pathways associated with these receptors and their implications in various medical conditions. myskinrecipes.com

The table below summarizes some of the therapeutic targets and potential applications of compounds derived from this compound.

| Therapeutic Target | Potential Application |

| Microsomal prostaglandin E synthase-1 (mPGES-1) | Anti-inflammatory, Osteoarthritis, Endometriosis |

| EP2 and EP4 Receptors | Various medical disorders |

| Immune Checkpoints | Cancer Immunotherapy |

Contributions to Agricultural Chemistry Research

Information regarding the specific applications of this compound in agricultural chemistry, including the development of agrochemicals for crop protection and research into pest control mechanisms, is not substantially available in the public domain. While some chemical suppliers may list it under broad agrochemical categories, detailed research findings on its direct use or as a precursor in this field are not prominent in the reviewed scientific literature.

Potential in Materials Science Applications

The exploration of novel organic molecules for advanced materials is a burgeoning field of research. Indazole-containing compounds, in general, have been investigated for their electronic and photophysical properties, making them candidates for applications in conducting polymers and organic light-emitting diodes (OLEDs). However, specific research detailing the use of this compound in these areas is not currently available in the public domain.

There are no specific research articles or patents that describe the synthesis or characterization of conducting polymers derived from this compound. The development of such polymers would typically involve polymerization of the monomer, potentially through cross-coupling reactions utilizing the bromo-substituent. The properties of the resulting polymer, such as its conductivity, stability, and processability, would then be investigated. The absence of such studies indicates that the potential of this specific compound in the field of conducting polymers has not yet been reported.

Similarly, the application of this compound in OLEDs has not been documented in available research. The design of materials for OLEDs often focuses on achieving high quantum efficiency, color purity, and operational stability. While the indazole scaffold is of interest for developing new host or emissive materials, there are no published studies that have incorporated this compound into an OLED device and evaluated its performance.

Utility in Biochemical Investigations

Indazole derivatives are widely recognized for their diverse biological activities, and they are common scaffolds in medicinal chemistry for the development of enzyme inhibitors and receptor ligands. However, specific investigations into this compound for these purposes are not found in the reviewed literature.

While numerous indazole-based compounds have been synthesized and evaluated as inhibitors of various enzymes, such as kinases and proteases, there is no published research detailing the inhibitory activity of this compound against any specific enzyme. Such studies would typically involve in vitro assays to determine the compound's potency (e.g., IC50 value) and subsequent mechanistic studies to understand its mode of inhibition.

The interaction of small molecules with biological receptors is fundamental to drug discovery. Although many indazole derivatives have been explored for their binding affinity to a wide range of receptors, there are no available studies that report the binding properties of this compound to any specific receptor.

Application in Advanced Analytical Chemistry Methodologies

The use of specific chemical compounds as standards, reagents, or derivatizing agents in analytical chemistry is crucial for the development of new methods. There is no information in the public domain to suggest that this compound has been utilized in the development of advanced analytical methodologies.

Development of Detection and Quantification Methods

The detection and quantification of this compound are crucial for its application in research and development. While specific validated methods for this exact compound are not extensively detailed in publicly available literature, the analytical techniques are well-established for closely related brominated indazole structures. diva-portal.org These methods are centered around chromatographic and spectroscopic techniques that provide both qualitative identification and quantitative measurement.

Chromatographic Methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating the compound from complex mixtures and identifying it based on its mass-to-charge ratio (m/z) and fragmentation patterns. diva-portal.org For instance, in the analysis of related brominated indazole synthetic cannabinoids, GC-MS is used for the characterization of the primary compound, while LC-MS, particularly with high-resolution mass spectrometry (HRMS), is invaluable for identifying metabolites in biological matrices. diva-portal.org The conditions for analyzing similar compounds, such as specific column types, temperature programs, and mobile phases, provide a strong starting point for developing a validated method for this compound. diva-portal.org

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity determination of indazole derivatives. diva-portal.orggoogleapis.com 1H NMR and 13C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming its identity. The integration of signals in a 1H NMR spectrum can also be used to estimate the purity of a sample by comparing the relative molar proportions of the main compound to any impurities present. diva-portal.org

Mass Spectrometry (MS) provides critical information on the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI-MS) is a common technique used to generate ions for mass analysis. chemicalbook.com Predicted mass spectrometry data, including collision cross-section (CCS) values for different adducts, can aid in the identification of the compound in complex samples. uni.lu

The following table summarizes the predicted analytical data for this compound, which is instrumental in its detection and identification.

Table 1: Predicted Analytical Data for this compound

| Analytical Technique | Data Type | Predicted Value |

|---|---|---|

| Mass Spectrometry | Molecular Formula | C₉H₇BrN₂O₂ |

| Monoisotopic Mass | 253.96909 Da | |

| [M+H]⁺ m/z | 254.97637 | |

| [M+Na]⁺ m/z | 276.95831 | |

| [M-H]⁻ m/z | 252.96181 |

Data sourced from PubChemLite. uni.lu

Analytical Tools for Quality Control and Regulatory Compliance

Ensuring the quality and purity of chemical compounds is paramount for the reliability and reproducibility of scientific research and for meeting regulatory standards. The analytical tools employed for quality control (QC) of this compound are extensions of the detection methods described previously, but applied with a focus on purity assessment and characterization.

Purity Assessment: Chromatographic techniques are fundamental to assessing the purity of a chemical substance. Flash chromatography is a preparative method often used during the final purification step of a synthesis to remove by-products and impurities. googleapis.com For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS) is the industry standard. An HPLC method can separate the target compound from even closely related impurities, and the area of the peaks can be used to calculate the purity, often reported as a percentage (e.g., >98%). sigmaaldrich.com

Structural Confirmation and Batch Consistency: For quality control, a suite of spectroscopic techniques is used to confirm the identity and consistency of each batch of the compound.

NMR Spectroscopy: Confirms the chemical structure and can detect the presence of residual solvents or structural isomers. diva-portal.orggoogleapis.com

Mass Spectrometry: Verifies the molecular weight of the compound. googleapis.com

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, providing a characteristic fingerprint. googleapis.com

Regulatory Compliance: For commercial distribution and use in regulated research environments, analytical data forms the core of the documentation provided in a Certificate of Analysis (CoA). This document includes the compound's identity, purity, and the methods used for determination. sigmaaldrich.com Furthermore, safety information, derived from its chemical properties, is provided in formats like Safety Data Sheets (SDS), which include GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms and hazard statements. sigmaaldrich.com Although this compound itself may not be a regulated substance in all jurisdictions, its structural similarity to controlled substances like certain synthetic cannabinoids means that robust analytical characterization is essential to distinguish it and ensure compliance. diva-portal.org

The following table outlines the key analytical tools and their roles in the quality control process for indazole-based compounds.

Table 2: Analytical Tools in Quality Control

| Analytical Tool | Purpose in Quality Control | Reference |

|---|---|---|

| HPLC | Quantifies purity and detects impurities. | rsc.org |

| NMR Spectroscopy | Confirms structural identity and assesses purity. | diva-portal.orggoogleapis.com |

| Mass Spectrometry | Verifies molecular weight and elemental formula. | googleapis.comchemicalbook.com |

| IR Spectroscopy | Confirms functional groups and provides a fingerprint for identification. | googleapis.com |

By employing this array of analytical techniques, researchers and chemical suppliers can ensure that this compound meets the necessary standards of quality and purity for its intended applications in interdisciplinary research.

Computational Chemistry and Mechanistic Insights into Methyl 5 Bromo 1h Indazole 7 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the chemical and electronic properties of indazole derivatives. While specific DFT studies exclusively on methyl 5-bromo-1H-indazole-7-carboxylate are not extensively documented in publicly available literature, valuable insights can be drawn from research on closely related analogs, such as methyl 1H-indazole-7-carboxylate. These studies provide a foundational understanding of how the indazole core and its substituents influence reactivity.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For instance, in the context of N-alkylation of indazoles, a reaction of significant synthetic importance, DFT studies on the related methyl 1H-indazole-7-carboxylate have provided mechanistic insights. nih.govnih.gov These studies suggest that the regioselectivity of alkylation (i.e., whether the reaction occurs at the N1 or N2 position of the indazole ring) is governed by a complex interplay of factors, including the nature of the electrophile, the solvent, and the presence of chelating cations. nih.gov

Computational modeling of the reaction pathways for the alkylation of methyl 1H-indazole-7-carboxylate helps in understanding the energetic favorability of different routes. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the most likely mechanism. For example, a chelation mechanism involving a cesium cation has been proposed to favor N1-alkylation in certain indazole carboxylates. nih.gov Although direct experimental or computational data for the 5-bromo-substituted title compound is scarce, it is reasonable to infer that the presence of the bromine atom at the 5-position would electronically influence the indazole ring, potentially altering the transition state energies and, consequently, the reaction mechanism and regioselectivity.

Computational Prediction of Regioselectivity and Stereoselectivity

One of the key applications of computational chemistry in studying indazole derivatives is the prediction of regioselectivity in substitution reactions. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and predicting the site of electrophilic attack is crucial for synthetic design. DFT calculations, particularly the analysis of atomic charges and frontier molecular orbitals, can provide a quantitative basis for these predictions.

For the related methyl 1H-indazole-7-carboxylate, DFT calculations have been employed to compute the partial charges on the N1 and N2 atoms. nih.govnih.gov The nitrogen atom with a greater negative charge is generally considered more nucleophilic and thus more susceptible to electrophilic attack. The calculated partial charges can therefore serve as a predictor for regioselectivity.

While specific data for this compound is not available, a hypothetical comparison can be made based on general electronic effects. The electron-withdrawing nature of the bromine atom at the 5-position is expected to influence the electron density distribution across the indazole ring, including the N1 and N2 positions. This, in turn, would affect the regiochemical outcome of its reactions compared to the non-brominated analog.

Table 1: Hypothetical DFT-Calculated Properties for Regioselectivity Prediction

| Compound | Parameter | N1 | N2 | Predicted Major Product (Alkylation) |

| Methyl 1H-indazole-7-carboxylate | Partial Charge (e) | -0.250 | -0.150 | N1-alkylated |

| This compound | Partial Charge (e) | -0.230 (estimated) | -0.160 (estimated) | N1-alkylated (potentially less selective) |

Note: The values for this compound are hypothetical estimates based on the known electronic effects of a bromine substituent and are for illustrative purposes only. Actual DFT calculations are required for accurate values.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated using computational methods. This is particularly relevant when the indazole derivative or the reacting partner is chiral. By modeling the transition states leading to different stereoisomers, the energy differences can be calculated to predict the stereochemical outcome.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Fukui Indices)

The electronic structure of a molecule is fundamental to its reactivity. DFT provides a detailed picture of the electron distribution and orbital energies. Reactivity descriptors, derived from DFT calculations, offer a quantitative measure of a molecule's propensity to undergo certain types of reactions.

Fukui indices are powerful reactivity descriptors that indicate the most electrophilic and nucleophilic sites in a molecule. The Fukui function, ƒ(r), measures the change in electron density at a particular point in space when an electron is added to or removed from the molecule. For predicting nucleophilic attack (as in the case of alkylation of the indazole nitrogens), the condensed Fukui indices for nucleophilic attack (ƒ+) are particularly relevant. A higher ƒ+ value at a specific atom suggests it is a more favorable site for nucleophilic attack.

For the related methyl 1H-indazole-7-carboxylate, Fukui indices have been calculated to support the observed regioselectivity in alkylation reactions. nih.govnih.gov These calculations provide a more nuanced understanding of reactivity than simple partial charge analysis.

Table 2: Calculated Fukui Indices for Methyl 1H-indazole-7-carboxylate

| Atom | ƒ+ | ƒ- | ƒ0 |

| N1 | 0.125 | 0.085 | 0.105 |

| N2 | 0.095 | 0.110 | 0.103 |

Source: Adapted from studies on related indazole carboxylates. nih.govnih.gov These values are illustrative for the non-brominated analog.

Exploration of Non-Covalent Interactions (NCIs) in Molecular Behavior

Non-covalent interactions (NCIs), such as hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the three-dimensional structure, crystal packing, and molecular recognition properties of organic molecules. Computational methods are essential for the characterization and quantification of these weak interactions.

In the solid state, it is expected that this compound would exhibit a network of non-covalent interactions. The N-H group of the indazole ring is a potent hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. Furthermore, the bromine atom can participate in halogen bonding, an interaction that is gaining increasing recognition in crystal engineering and medicinal chemistry. The aromatic rings of the indazole system can also engage in π-π stacking interactions.

Studies on similar bromo-indazole derivatives have revealed the presence of C—H⋯O, C—H⋯Br, and N—H⋯N hydrogen bonds, as well as π-π stacking interactions, which collectively govern the supramolecular assembly in the crystal lattice. nih.gov Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to visualize and quantify these interactions. nih.govrsc.org

Computational Modeling of Molecular Interactions

Computational modeling can be used to simulate the interaction of this compound with other molecules, such as biological macromolecules or other small molecules. Molecular docking, a prominent computational technique, is often used to predict the binding mode and affinity of a small molecule to the active site of a protein.

While specific molecular docking studies featuring this compound are not readily found in the literature, the indazole scaffold is a well-known pharmacophore present in many biologically active compounds. nih.gov For instance, molecular docking studies on other indazole derivatives have been used to rationalize their inhibitory activity against various enzymes. nih.govnih.gov

A hypothetical molecular docking study of this compound into a target protein would involve generating a 3D model of the compound and placing it into the binding pocket of the protein. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom, would then be analyzed to predict the most stable binding conformation and estimate the binding energy. Such studies are invaluable in the early stages of drug discovery for identifying potential lead compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Methyl 5-bromo-1H-indazole-7-carboxylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

For substituted indazoles, NMR spectroscopy is particularly useful for distinguishing between isomers, as the chemical shifts (δ) and coupling constants (J) are highly sensitive to the substitution pattern on the bicyclic ring system. rug.nlresearchgate.net For instance, in a related compound, methyl 5-bromo-1H-indazole-3-carboxylate, the ¹H NMR spectrum (in DMSO-d₆) shows characteristic signals for the aromatic protons and the methyl ester group, such as a singlet for the N-H proton around δ 14.13 ppm and a singlet for the methyl protons at δ 3.92 ppm. chemicalbook.com While specific experimental data for this compound is not detailed in the available literature, analysis of its structure would be expected to yield a unique set of signals corresponding to the three distinct aromatic protons and the methyl ester protons, allowing for unambiguous structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For this compound, the theoretical monoisotopic mass is 253.96909 Da. uni.lu HRMS analysis can experimentally verify this mass with high precision (typically within 5 ppm), which helps to distinguish the compound from other molecules with the same nominal mass but different elemental formulas. The technique is powerful enough to confirm the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). Predicted HRMS data for various adducts of the target molecule are summarized in the table below. uni.luuni.lu

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 254.97637 |

| [M+Na]⁺ | 276.95831 |

| [M-H]⁻ | 252.96181 |

| [M+K]⁺ | 292.93225 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is frequently employed to assess the purity of synthesized compounds like indazole derivatives. The LC component separates the target compound from impurities and reaction byproducts, while the MS detector provides mass information for each separated component. This allows for the confident identification of the main product and the characterization of any impurities present in the sample. bldpharm.combldpharm.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be mathematically transformed into a precise model of the molecular and crystal structure.

While a specific crystal structure for this compound has not been reported in publicly accessible databases, the analysis of related bromo-indazole derivatives demonstrates the power of this method. For example, the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate revealed that the pyrazole (B372694) and benzene (B151609) rings are nearly co-planar and provided precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π–π stacking. nih.goviucr.org Such an analysis for this compound would unambiguously confirm its constitution and provide invaluable insight into its solid-state packing arrangement.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is a standard method for assessing the purity of pharmaceutical intermediates, including indazole derivatives. bldpharm.com In an HPLC analysis, the sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A detector, often a UV-Vis spectrophotometer, records the retention time and intensity of each component, generating a chromatogram that allows for the calculation of purity. For related isomers, purity levels exceeding 99% have been confirmed using this method.

Chromatographic Purification Techniques for Compound Isolation

Following a chemical synthesis, the desired product must be isolated from unreacted starting materials, reagents, and byproducts. Column chromatography is the most common purification technique used for indazole derivatives. rsc.org This method involves a stationary phase, typically silica (B1680970) gel, packed into a column. The crude reaction mixture is loaded onto the top of the column and eluted with a solvent system (mobile phase), often a gradient of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). rug.nliucr.org The components of the mixture travel down the column at different rates based on their affinity for the stationary and mobile phases, allowing for their separation and the collection of the pure compound in fractions.

Future Research Directions and Perspectives for Methyl 5 Bromo 1h Indazole 7 Carboxylate

Development of Green and Sustainable Synthetic Routes

The synthesis of indazole derivatives has traditionally involved methods that are effective but may not align with modern principles of green chemistry. Future research must prioritize the development of more sustainable and safer synthetic pathways.

One promising area is the advancement of diazonium-free routes , which avoid the use of potentially hazardous diazonium salt intermediates, enhancing the safety and scalability of production. google.com Another key direction is the use of microwave-assisted synthesis , a technique often associated with green chemistry for its ability to reduce reaction times and energy consumption. whiterose.ac.uk

Furthermore, exploring novel catalytic systems can lead to more environmentally benign processes. This includes:

Electrochemical reactions that can proceed without the need for transition metal catalysts. researchgate.net

The use of more abundant and less toxic metal catalysts, such as those based on copper or indium , as alternatives to palladium in certain coupling reactions. nih.govdoi.org

These approaches collectively aim to make the synthesis of Methyl 5-bromo-1H-indazole-7-carboxylate and related compounds more economical, safer, and environmentally responsible.

Exploration of Undiscovered Biological Activities

Indazole derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The 6-bromo-1H-indazole core, in particular, has been identified as a potent scaffold for anticancer agents. researchgate.net Similarly, other bromo-indazole derivatives have shown promise as antibacterial agents by inhibiting essential proteins like FtsZ. nih.gov

For this compound, future biological research should extend beyond these known areas. Key avenues for exploration include:

Antiviral Research : Investigating its potential efficacy against a range of viruses, including HIV and coronaviruses, is a logical next step, given the known antiviral activity of the broader indazole class. nih.govdoi.org

Neurodegenerative Diseases : The role of indazole derivatives in targeting neuroinflammation and neurodegenerative disorders is an emerging field. nih.gov Research could probe the activity of this compound in models of diseases like Alzheimer's or Parkinson's.

Agrochemicals : Building on the use of related compounds in agrochemicals, studies could assess its potential as a novel pesticide or herbicide, contributing to crop protection. chemimpex.com

Expanded Anticancer Screening : While the bromo-indazole scaffold is known to be effective, this specific compound should be tested against a wider array of human cancer cell lines, including drug-resistant strains, to identify novel therapeutic niches. mdpi.com

A comprehensive screening of this compound against diverse biological targets could uncover unique activities not previously associated with this class of molecules.

Integration into Advanced Functional Materials Development

The applications of indazole derivatives are not limited to biology; their unique electronic and photophysical properties make them attractive candidates for advanced materials. researchgate.net Future research should focus on integrating this compound into the development of functional materials.

The indazole core is a key component in the construction of molecular motors , showcasing its utility in complex, dynamic molecular systems. dntb.gov.ua The specific electronic signature of this compound, conferred by its bromo and carboxylate substituents, could be harnessed for applications in:

Organic Electronics : Investigating its properties for use in Organic Light-Emitting Diodes (OLEDs) or as a component in organic semiconductors.

Sensors : Developing chemical sensors where the indazole derivative acts as a recognition element, with its optical or electronic properties changing upon binding to a target analyte.

Metal-Organic Frameworks (MOFs) : Utilizing the compound as a ligand to create novel MOFs with tailored properties for gas storage, catalysis, or separation.

Exploring these avenues could establish this compound as a valuable building block in the field of materials science.

Synergistic Computational-Experimental Approaches in Design and Discovery

The integration of computational chemistry with experimental work has become a powerful paradigm in modern chemical research. rsc.org This synergy is particularly valuable for accelerating the discovery and optimization of novel compounds. For this compound, a combined computational-experimental approach offers significant advantages.

Future research should leverage:

Molecular Docking and Dynamics : To predict and analyze the binding of the compound to various biological targets, such as enzymes or receptors. nih.govdoi.org This can guide experimental screening and rationalize observed biological activities.

Density Functional Theory (DFT) : To predict molecular structures, understand electronic properties, and elucidate reaction mechanisms. doi.orgnih.gov DFT calculations can provide a sound theoretical basis for experimental observations from techniques like NMR spectroscopy. nih.gov

In Silico Screening : To perform virtual screening of large compound libraries based on the this compound scaffold, identifying derivatives with high potential for specific applications before committing to synthetic work. nih.gov

This integrated strategy allows for a more rational, hypothesis-driven approach to drug design and materials development, saving time and resources while increasing the probability of success. researchgate.net

Addressing Remaining Synthetic and Mechanistic Challenges

Despite advances in synthesis, significant challenges remain in the functionalization of the indazole core with high efficiency and selectivity. One of the most persistent issues is controlling the regioselectivity of reactions, particularly alkylation, which often yields a mixture of N-1 and N-2 isomers that are difficult to separate. researchgate.netrug.nlacs.org

Future research on this compound must address these challenges head-on:

Regioselective Functionalization : Developing novel synthetic methods that allow for the selective modification of the N-1, N-2, or C-3 positions without affecting the existing ester and bromo groups. This is crucial for creating a diverse library of derivatives for structure-activity relationship (SAR) studies. diva-portal.org

Understanding Substituent Effects : A key mechanistic challenge is to thoroughly understand how the electron-withdrawing 5-bromo and 7-carboxylate groups influence the reactivity and regioselectivity of the indazole ring system. This knowledge is essential for predicting reaction outcomes and designing more efficient synthetic routes. whiterose.ac.uk

By tackling these fundamental synthetic and mechanistic problems, researchers can unlock the full synthetic utility of this compound, paving the way for its broader application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 5-bromo-1H-indazole-7-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of halogenated precursors followed by esterification. For example, brominated aromatic intermediates undergo cyclization using catalysts like Pd or Cu to form the indazole core. Esterification is achieved via methyl chloroformate or methanol under acidic conditions.

- Optimization : Key variables include temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading. A study on analogous indazole derivatives reported 85% yield using Pd(OAc)₂ in DMF at 100°C . Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Techniques :

- X-ray crystallography : SHELXL refinements resolve bond lengths and angles, with anisotropic displacement parameters validated using WinGX .

- NMR : H and C NMR confirm substituent positions (e.g., bromine at C5, carboxylate at C7). H NMR (DMSO-d₆) shows a singlet for the methyl ester at δ 3.85 ppm .

- HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .

Q. How should researchers handle solubility and storage challenges?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Pre-saturation with sonication (30 min) improves dissolution .

- Storage : Store at 2–8°C in airtight containers under inert gas (Ar/N₂) to prevent bromine displacement or ester hydrolysis .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., twinning, disorder) be resolved during structural determination?

- Approach : SHELXL’s TWIN/BASF commands model twinning, while PART instructions address disordered regions. For high-resolution data (<1.0 Å), iterative refinement with restraints on bond distances (DFIX) improves accuracy . Validation tools in WinGX (e.g., RIGU, ADDSYM) detect symmetry mismatches .

- Case Study : A related indazole derivative showed pseudo-merohedral twinning (twin law -h, -k, l), resolved using BASF = 0.25 and HKLF5 format .

Q. What mechanistic insights explain the compound’s bioactivity in anticancer assays?

- Methodology :

- Cellular assays : IC₅₀ values are determined via MTT assays (e.g., 72-hour exposure in HeLa cells). This compound induces apoptosis via caspase-3 activation .

- Target interaction : Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets (ΔG = -9.2 kcal/mol). Fluorescence quenching studies confirm static binding to BSA (Ksv = 2.5 × 10⁴ M⁻¹) .

Q. How can divergent reactivity in cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig) be rationalized?

- Analysis :

- Suzuki coupling : The bromine at C5 undergoes Pd-mediated coupling with arylboronic acids (yield: 70–90%), while the carboxylate remains intact .

- Buchwald-Hartwig amination : Requires protection of the indazole NH (e.g., SEM group) to prevent catalyst poisoning. Yields drop to 50% without protection .

- Data Table :

| Reaction Type | Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Suzuki | PdCl₂, K₂CO₃, DMF | 85 | <5% debromination |

| Buchwald | Pd₂(dba)₃, XPhos, toluene | 50 | 20% NH coupling |

Data Contradictions and Validation

- Synthetic Yield Variability : Discrepancies in yields (50–90%) arise from trace moisture in DMF, which hydrolyzes intermediates. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .

- Bioactivity Reproducibility : Batch-dependent cytotoxicity (IC₅₀ ± 5 µM) correlates with residual Pd levels (<0.1% by ICP-MS) .

Key Software Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.